molecular formula C15H15FN2O B5875083 N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea

N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea

Cat. No. B5875083
M. Wt: 258.29 g/mol
InChI Key: VONQVEZCAHHYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea, commonly known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression, obsessive-compulsive disorder, bulimia nervosa, and panic disorder. Fluoxetine is a potent and highly selective inhibitor of serotonin reuptake, which increases the concentration of serotonin in the synaptic cleft and enhances the neurotransmitter's effects.

Mechanism of Action

Fluoxetine selectively inhibits the reuptake of serotonin by blocking the serotonin transporter (SERT) in the presynaptic neuron. This increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. The increased availability of serotonin is thought to be responsible for the antidepressant and anxiolytic effects of fluoxetine.
Biochemical and physiological effects:
Fluoxetine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of neuroplasticity. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Fluoxetine is a widely used tool compound in neuroscience research due to its high selectivity and potency for the serotonin transporter. However, it has some limitations, including its relatively long half-life and the potential for off-target effects at high concentrations.

Future Directions

Future research directions for fluoxetine include the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It is also of interest to study the effects of fluoxetine on neuroplasticity and neurogenesis, as well as its potential use in combination with other drugs for the treatment of depression and anxiety disorders.
In conclusion, fluoxetine is a widely used N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea with a well-established mechanism of action and therapeutic efficacy. It has been extensively studied for its antidepressant and anxiolytic effects, as well as its potential use in the treatment of various neurological and psychiatric disorders. Fluoxetine is a valuable tool compound in neuroscience research, and future research directions aim to further elucidate its biochemical and physiological effects and potential therapeutic applications.

Synthesis Methods

Fluoxetine is synthesized by the reaction of 4-fluorobenzyl chloride with phenylurea in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom by the urea nitrogen, followed by elimination of the hydrogen chloride to give the final product.

Scientific Research Applications

Fluoxetine has been extensively studied for its antidepressant and anxiolytic effects. It is also used as a tool compound in neuroscience research to study the role of serotonin in various physiological and pathological conditions. Fluoxetine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been investigated for its potential use in the treatment of Alzheimer's disease, autism, and schizophrenia.

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONQVEZCAHHYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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